molecular formula C18H16N2O4S B4082623 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide

2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide

Cat. No. B4082623
M. Wt: 356.4 g/mol
InChI Key: XSCXQTPETONYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide, also known as DNBS, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects. In

Mechanism of Action

2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide activates the immune system by binding to proteins in the gut lining, leading to the formation of antibodies. This process triggers an inflammatory response, resulting in the development of colitis in animal models. The exact mechanism of action of 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide is not fully understood, but it is believed to involve the activation of T cells and the production of cytokines.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce inflammation in the gut, leading to the development of colitis in animal models. 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide also activates the immune system, leading to the production of antibodies and cytokines. In addition, 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has been found to have antitumor properties and can induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide is a useful tool for studying the immunological mechanisms involved in IBD and other research areas. It is relatively easy to synthesize and can induce colitis in animal models. However, there are limitations to its use. 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide-induced colitis may not accurately reflect the pathogenesis of IBD in humans, and the exact mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide. One area of research is the development of new therapies for IBD based on the immunological mechanisms involved in 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide-induced colitis. Another area of research is the use of 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide as a tool for studying the interactions between the immune system and cancer cells. Finally, further studies are needed to fully understand the mechanism of action of 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide and its potential applications in other research areas.
Conclusion:
In conclusion, 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide is a sulfonamide compound that has been extensively studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide is a useful tool for studying the immunological mechanisms involved in IBD and other research areas, and there are several future directions for research on this compound.

Scientific Research Applications

2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has been widely used in scientific research as a hapten to induce colitis in animal models. It is commonly used to study the immunological mechanisms involved in inflammatory bowel disease (IBD). 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide is also used in other research areas, such as cancer immunotherapy and vaccine development.

properties

IUPAC Name

2,5-dimethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-12-9-10-13(2)18(11-12)25(23,24)19-16-7-3-6-15-14(16)5-4-8-17(15)20(21)22/h3-11,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCXQTPETONYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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